molecular formula C20H31N3O3S B2493529 1-(2,3-dimethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034302-32-2

1-(2,3-dimethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2493529
CAS No.: 2034302-32-2
M. Wt: 393.55
InChI Key: XRFJQASMSQFKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a high-purity chemical research reagent designed for investigative applications in biochemistry and immunology. This synthetic small molecule is of significant research interest for its potential to modulate the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key cytosolic multiprotein complex in the innate immune system. The aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide spectrum of human diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders . The compound features a hybrid molecular scaffold that combines a 1-(tetrahydro-2H-thiopyran-4-yl)piperidine moiety with a substituted phenylurea core. The piperidine ring linked to a saturated thiopyran is a privileged structure in medicinal chemistry that often confers favorable pharmacokinetic properties and enables targeted interaction with protein binding sites. The 2,3-dimethoxyphenyl group may contribute to specific aromatic interactions within hydrophobic pockets of protein targets. While the precise mechanism of action for this specific compound is a subject of ongoing research, molecules with analogous structures have been demonstrated to inhibit NLRP3-dependent pyroptosis (a form of inflammatory cell death) and the subsequent release of mature IL-1β (Interleukin-1 beta) in cellular models . The NACHT domain of NLRP3 possesses ATP-binding and hydrolysis abilities that are critical for its oligomerization and activation; research compounds of this class may exert their effects by interfering with this ATPase activity or by preventing the conformational changes necessary for inflammasome assembly . This reagent is supplied for non-clinical, non-diagnostic laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers are strongly advised to consult all relevant Safety Data Sheets (SDS) prior to use and to handle the material using appropriate personal protective equipment (PPE) and under controlled laboratory conditions.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-25-18-5-3-4-17(19(18)26-2)22-20(24)21-14-15-6-10-23(11-7-15)16-8-12-27-13-9-16/h3-5,15-16H,6-14H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFJQASMSQFKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dimethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a novel synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.45 g/mol
  • CAS Number : Not specified in the sources.

The structure includes a dimethoxyphenyl moiety linked to a urea group and a tetrahydrothiopyran-piperidine derivative, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its cytotoxic effects against cancer cell lines and its potential mechanisms of action.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines:

Cell Line IC₅₀ (μg/mL) Reference Compound
MCF-7 (breast cancer)2.81Sorafenib
SW480 (colon cancer)14.5Sorafenib
PC-3 (prostate cancer)29.6Sorafenib
HEPG-2 (liver cancer)8.9Sorafenib
HUVEC (human umbilical vein endothelial cells)5.0Sorafenib

The compound showed an IC₅₀ value as low as 2.81 μg/mL against MCF-7 cells, indicating potent anti-cancer activity compared to the reference drug sorafenib .

The mechanisms underlying the biological activity of this compound include:

  • Induction of Apoptosis : Flow cytometric analysis revealed that the compound induces apoptotic cell death in MCF-7 and HUVEC cells. This was evidenced by an increase in sub-G1 phase cell population, indicating cell cycle arrest .
  • Caspase Activation : The treatment with the compound significantly elevated caspase-3 levels by 5.2-fold in MCF-7 cells compared to control groups, suggesting that it promotes apoptosis through caspase activation .
  • Anti-Angiogenesis : The compound demonstrated anti-angiogenic properties in the chick chorioallantoic membrane (CAM) assay, which is crucial for tumor growth and metastasis .
  • Inhibition of VEGFR-2 Phosphorylation : Western blot analysis indicated that the most active derivatives inhibited VEGFR-2 phosphorylation, a key pathway involved in angiogenesis .

Case Studies

In a recent study involving various tetrahydropyridothienopyrimidine derivatives, including compounds similar to the target molecule, researchers found that modifications to the phenyl moiety significantly impacted cytotoxicity against different cancer cell lines. The introduction of specific substituents enhanced activity against HUVEC cells while diminishing effects on others like PC-3 .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Urea Derivatives with Piperidine/Tetrahydrothiopyran Moieties

  • Compound 18 (): Structure: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea. Key Differences: Replaces the tetrahydrothiopyran with a 2-oxaadamantane group, which increases rigidity and may alter blood-brain barrier penetration. Synthesis: Involves methylamine substitution on a chlorotriazine intermediate, yielding a 66% yield .
  • Compound 26 (): Structure: 1-(2-Oxaadamant-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea. Synthesis: Uses triphosgene-mediated urea formation with a 51% yield .
  • Patent Compound EP 1 763 351 B9 ():

    • Structure: Features a tetrahydro-2H-thiopyran-4-yl group linked to a piperidine-carbocycle.
    • Key Similarity: The tetrahydrothiopyran moiety aligns with the target compound, suggesting shared metabolic stability.
    • Synthesis: Sodium triacetoxyborohydride-mediated reductive amination achieves moderate yields (~60%) .

2,3-Dimethoxyphenyl-Containing Analogs

  • Compound 6e (): Structure: (±)-(E)-1-(1-Cyclopropylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one. Key Differences: Lacks the urea scaffold but retains the 2,3-dimethoxyphenyl group. Properties: Melting point 155–157°C; IR bands at 1680 cm⁻¹ (carbonyl) and 3350 cm⁻¹ (NH₂) .
  • DMPI and CDFII ():

    • Structures: Piperidine-linked indole derivatives with 2,3-dimethylbenzyl groups.
    • Key Similarity: The 2,3-dimethoxyphenyl group in the target compound may mimic the 2,3-dimethylbenzyl in DMPI/CDFII, which synergize with carbapenems against MRSA .

Pharmacological and Physicochemical Comparisons

Table 1: Key Parameters of Selected Compounds

Compound Molecular Weight Key Functional Groups Melting Point (°C) Synthetic Yield Notable Activity/Property
Target Compound ~433.5* Urea, 2,3-dimethoxyphenyl, thiopyran N/A N/A Hypothesized kinase inhibition
Compound 6e 578.6 Phthalazinone, diaminopyrimidine 155–157 65% Anticandidate (unconfirmed)
Compound 18 398.2 Urea, oxaadamantane, triazine N/A 66% FAD-dependent enzyme inhibition
DMPI 434.5 Indole, piperidine, dimethylphenyl N/A N/A MRSA carbapenem synergism
ACPU 455.5 Urea, adamantane, coumarin N/A 65% Fluorescent sEH inhibitor

*Calculated based on formula C₂₂H₃₁N₃O₃S.

Bioactivity Insights

  • Antimicrobial Potential: The 2,3-dimethoxyphenyl group in the target compound may mimic DMPI/CDFII’s MRSA synergism by disrupting bacterial membrane integrity .
  • Enzyme Inhibition : Urea derivatives like ACPU () inhibit soluble epoxide hydrolase (sEH), implying the target compound could target similar hydrolases or kinases .

Q & A

Q. What are the recommended synthetic protocols for 1-(2,3-dimethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea?

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine and tetrahydrothiopyran moieties. Key steps include:

  • Coupling reactions : Use of EDCI or DCC to form urea bonds between the 2,3-dimethoxyphenyl isocyanate and the piperidinylmethyl intermediate .
  • Protection/deprotection strategies : Temporary protection of amine groups (e.g., Boc) to prevent side reactions during coupling .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating intermediates .

Q. How is the structural integrity of this compound validated during synthesis?

  • Spectroscopic techniques :
    • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry (e.g., methoxy groups at 2,3-positions) .
    • HPLC-MS : To verify purity (>95%) and molecular weight .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .

Q. What physicochemical properties are critical for formulation stability studies?

  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates use of co-solvents like DMSO or cyclodextrins for in vitro assays .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled storage (pH 6–8) .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yield and scalability?

  • Catalyst screening : Palladium-based catalysts improve coupling efficiency in piperidine-thiopyran hybridization steps .
  • Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for multi-step syntheses .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. Example Optimization Table

ParameterTraditional Batch MethodFlow Chemistry Approach
Reaction Time24–48 hours2–4 hours
Yield45–60%70–85%
Purity85–90%92–97%
Data derived from and .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Dynamic NMR experiments : To assess conformational flexibility causing signal splitting .
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental 1H^1H-NMR to validate assignments .
  • Isotopic labeling : Use 15N^{15}N-urea analogs to trace unexpected coupling patterns .

Q. What strategies are recommended for target identification and mechanism of action studies?

  • Molecular docking : Screen against kinase or GPCR libraries due to structural similarity to urea-based inhibitors .
  • Cellular assays :
    • Kinase inhibition : Measure IC50_{50} in HEK293 cells transfected with target kinases .
    • Apoptosis assays : Flow cytometry to evaluate caspase-3 activation in cancer cell lines .
  • Proteomics : SILAC labeling to identify binding partners in lysates .

Q. How can in vitro-in vivo correlation (IVIVC) challenges be addressed for pharmacokinetic studies?

  • Microsomal stability assays : Use liver microsomes to predict metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Prodrug design : Introduce acetyl-protected amines to enhance oral bioavailability .
  • Tissue distribution : Radiolabel the compound with 14C^{14}C for autoradiography in rodent models .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across cell lines?

  • Context-dependent activity : Test in isogenic cell lines (e.g., wild-type vs. mutant p53) to identify genetic dependencies .
  • Off-target profiling : Use kinase selectivity panels (e.g., Eurofins) to rule out non-specific binding .
  • Microenvironment factors : Compare 2D monolayers vs. 3D spheroids to assess penetration efficiency .

Q. What methods validate contradictory computational ADMET predictions?

  • Parallel artificial membrane permeability assay (PAMPA) : Measure passive diffusion to confirm blood-brain barrier penetration potential .
  • CYP450 inhibition assays : Use fluorogenic substrates to resolve discrepancies in hepatic metabolism predictions .

Structural and Functional Analogues

Q. How does substitution at the tetrahydrothiopyran moiety affect activity?

  • Comparative SAR : Synthesize analogs with tetrahydrothiopyran replaced by tetrahydrofuran or cyclohexane. Key findings include:
    • Thiopyran : Enhances metabolic stability due to sulfur’s electron-withdrawing effects .
    • Cyclohexane : Reduces solubility but improves membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.